

## Chemical Properties and Structure

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### Compound of Interest

Compound Name: Oxsi-2

Cat. No.: B7721389

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**Oxsi-2**, systematically named 3-(1-methyl-1H-indol-3-ylmethylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, is an oxindole-based compound.[1][2] It is recognized as a selective inhibitor of Syk kinase.[2] The core structure consists of an oxindole moiety linked to an indole group via a methylene bridge.

Table 1: Chemical Identifiers and Properties of **Oxsi-2**

Property	Value	Reference
Systematic Name	3-(1-methyl-1H-indol-3-ylmethylene)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide	[1]
Molecular Formula	C <sub>18</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> S	[3]
Molecular Weight	353.40 g/mol	[3][4]
CAS Number	622387-85-3	[4]
SMILES	<chem>Cn1cc(/C=C\2/c3cc(ccc3NC2=O)S(=O)(=O)N)c4ccccc41</chem>	[3]
InChIKey	MLKHXLFEYOOYEY-NVNXTCNLSA-N	[3]

## Quantitative Pharmacological Data

**Oxsi-2** has been characterized by its potent inhibitory activity against Syk kinase and its effects in various cell-based assays. The following table summarizes the key quantitative data reported in the literature.

Table 2: In Vitro Efficacy of **Oxsi-2**

Parameter	Value	Assay System	Reference
IC <sub>50</sub>	14 nM	Syk Kinase Assay	[4]
EC <sub>50</sub>	313 nM	Syk Kinase Assay	[4]
Effective Conc.	2 µM	Complete inhibition of convulxin-induced platelet aggregation	[2][4]
Effective Conc.	2 µM	Complete blockade of GPVI-mediated dense granule release	[2][4]
Effective Conc.	2 µM	Inhibition of inflammasome assembly and pyroptosis	[1][4]

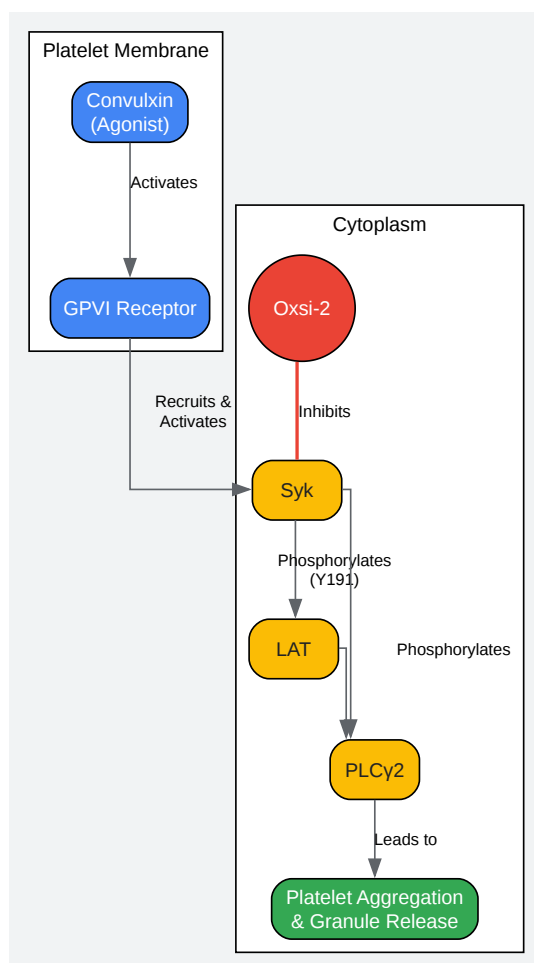
## Mechanism of Action and Signaling Pathways

**Oxsi-2** exerts its biological effects primarily through the inhibition of Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells. Its inhibition impacts several critical downstream pathways involved in inflammation and immune response.

### Inhibition of Platelet Signaling

In platelets, Syk is a key mediator of signaling downstream of the Glycoprotein VI (GPVI) receptor, which is activated by collagen and convulxin. **Oxsi-2** has been shown to completely abrogate several Syk-dependent platelet functions.[2] At a concentration of 2 µM, it fully inhibits convulxin-induced platelet aggregation and shape change.[2][4] This is achieved by blocking the Syk-mediated tyrosine phosphorylation of downstream targets, including Linker for

Activation of T-cells (LAT) and Phospholipase C gamma 2 (PLCy2).[2] Notably, **Oxsi-2** does not inhibit the upstream Src family kinase (SFK)-mediated phosphorylation of Syk itself, indicating its selectivity for Syk's kinase activity.[2]



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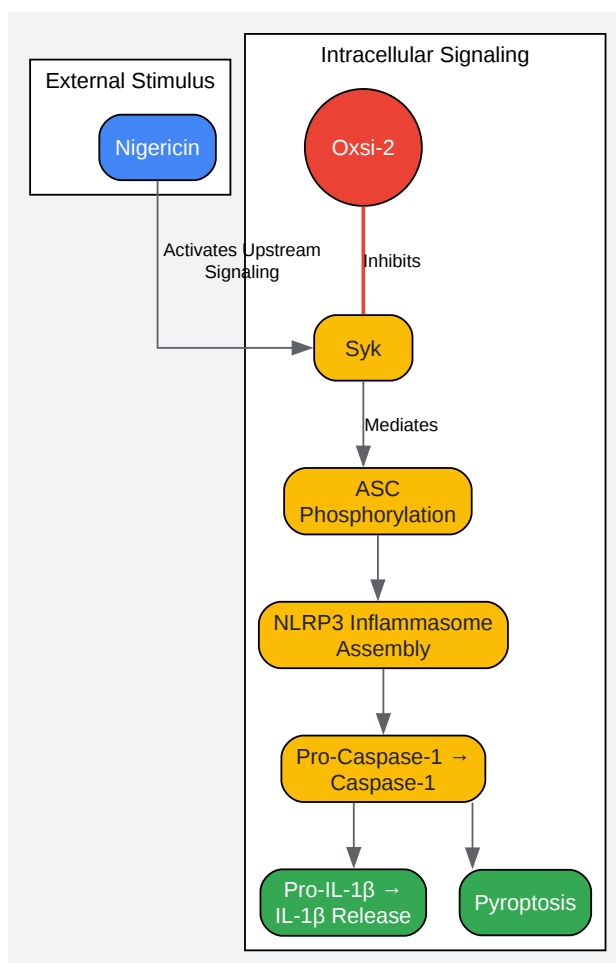
Caption: Inhibition of the GPVI signaling cascade in platelets by **Oxsi-2**.

## Inhibition of Inflammasome Signaling

**Oxsi-2** is also a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses.[1] In studies using nigericin to induce inflammasome activation, **Oxsi-2** was found to inhibit inflammasome assembly, caspase-1 activation, and the subsequent processing and release of interleukin-1 $\beta$  (IL-1 $\beta$ ).[1][5] Furthermore, it blocks mitochondrial reactive oxygen species (ROS) generation and pyroptotic cell death.[1][5] This inhibition of inflammasome signaling by **Oxsi-2** occurs upstream of inflammasome activation

and is independent of potassium (K<sup>+</sup>) efflux, a common trigger for NLRP3 activation.[1][5] The mechanism is linked to Syk's role in phosphorylating the inflammasome adapter protein ASC.

[1]



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Caption: **Oxsi-2** blocks nigericin-induced NLRP3 inflammasome activation via Syk inhibition.

## Key Experimental Protocols

The characterization of **Oxsi-2** involves several key experimental methodologies. While detailed, step-by-step protocols are found within the cited literature, this section outlines the principles of these core assays.

## Platelet Aggregation Assay

This assay is used to measure the effect of **Oxsi-2** on platelet function.

- Objective: To determine if **Oxsi-2** can inhibit platelet aggregation induced by a GPVI agonist.
- Methodology:
  - Isolate human platelets and wash them.
  - Pre-incubate the platelet suspension with various concentrations of **Oxsi-2** or a vehicle control.
  - Induce aggregation by adding a GPVI agonist, such as convulxin.
  - Measure the change in light transmittance over time using an aggregometer. An increase in transmittance corresponds to platelet aggregation.
  - Data is analyzed to determine the extent of inhibition.[\[2\]](#)

## Western Blot Analysis for Phosphorylation

This technique is employed to verify that **Oxsi-2** inhibits Syk's kinase activity on its downstream substrates.

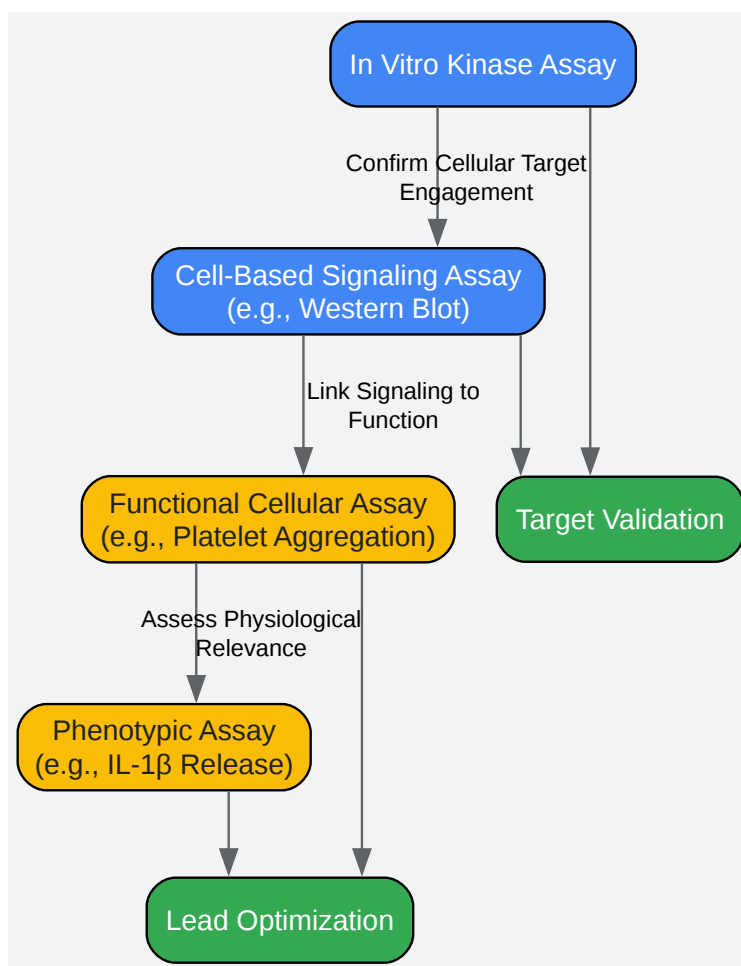
- Objective: To measure the phosphorylation status of key signaling proteins (e.g., Syk, LAT, PLCy2) in the presence of **Oxsi-2**.[\[2\]](#)[\[4\]](#)
- Methodology:
  - Treat washed platelets with **Oxsi-2** or a control.
  - Stimulate the platelets with convulxin to activate the GPVI pathway.
  - Lyse the cells to extract total protein.
  - Separate proteins by size using SDS-PAGE and transfer them to a membrane.
  - Probe the membrane with primary antibodies specific to the phosphorylated forms of the target proteins (e.g., anti-phospho-LAT Y191).
  - Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

- Image the membrane to visualize and quantify the levels of protein phosphorylation.

## Inflammasome Activation and IL-1 $\beta$ Release Assay

This cell-based assay assesses the inhibitory effect of **Oxsi-2** on the inflammasome pathway.

- Objective: To quantify the inhibition of caspase-1 activation and IL-1 $\beta$  release.[\[1\]](#)
- Methodology:
  - Culture macrophages (e.g., a cell line) and prime them with lipopolysaccharide (LPS) to upregulate pro-IL-1 $\beta$  and NLRP3 expression.
  - Pre-treat the cells with **Oxsi-2** or a vehicle control.
  - Induce inflammasome activation with a stimulus like nigericin.
  - Collect the cell culture supernatant and cell lysates.
  - Measure the concentration of secreted IL-1 $\beta$  in the supernatant using an ELISA kit.
  - Measure caspase-1 activity in the lysates or supernatant using a specific activity assay.



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Caption: A generalized experimental workflow for characterizing a kinase inhibitor like **Oxsi-2**.

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